N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide

Soluble epoxide hydrolase Fragment-based drug discovery Enzyme inhibition assay

N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (CAS 701908-80-7) is a synthetic, low-molecular-weight (288.37 g/mol) thiophene-3-carboxamide derivative acting as a fragment inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade and a target for hypertension and inflammation therapies. Unlike many common sEH inhibitors that rely on urea or amide scaffolds, this compound features a thiophene-3-carboxamide core linked to an N-(2-morpholinophenyl) moiety.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 701908-80-7
Cat. No. B2569437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide
CAS701908-80-7
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)C3=CSC=C3
InChIInChI=1S/C15H16N2O2S/c18-15(12-5-10-20-11-12)16-13-3-1-2-4-14(13)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18)
InChIKeySULRJGWRXWPTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (701908-80-7) Procurement: Fragment-Based sEH Inhibitor Lead


N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (CAS 701908-80-7) is a synthetic, low-molecular-weight (288.37 g/mol) thiophene-3-carboxamide derivative acting as a fragment inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade and a target for hypertension and inflammation therapies [1]. Unlike many common sEH inhibitors that rely on urea or amide scaffolds, this compound features a thiophene-3-carboxamide core linked to an N-(2-morpholinophenyl) moiety. Its binding mode to the sEH catalytic site has been validated by X-ray crystallography at 2.48 Å resolution (PDB ID: 3WKD) [1], providing a structurally characterized starting point for fragment-based drug discovery.

Why Generic Substitution Fails for N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (701908-80-7)


Simple substitution with another sEH fragment inhibitor is not functionally equivalent because fragment binding modes, affinities, and ligand efficiencies are highly sensitive to subtle structural variations. The Amano et al. fragment screen demonstrated that among 307 active fragments, IC50 values spanned three orders of magnitude (0.7–1700 µM) for the same enzymatic pocket [1]. N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide occupies a specific intermediate potency range (IC50 = 171 µM) and, critically, its morpholine moiety engages a distinct water-mediated hydrogen bond network resolved in the 3WKD co-crystal structure [1]. This binding feature is not present in other fragments from the same screen, meaning that a structurally similar analog lacking the morpholine group will not recapitulate the same interaction profile, which is essential for structure-based optimization.

Quantitative Evidence Guide for N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (701908-80-7): Comparator Data for sEH Fragment Selection


sEH Inhibitory Potency: Direct Comparison with a Co-Crystallized Fragment from the Same Screen

In a direct head-to-head fragment screen against human sEH, N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (S0K, PDB: 3WKD) demonstrated an IC50 of 171,000 nM (171 µM) [1]. This places its potency within the active fragment range (700 nM–1,700,000 nM) but significantly weaker than the most potent co-crystallized fragment S0A (PDB: 3WK4), a urea derivative with an IC50 of 29,000 nM (29 µM) [2]. The 5.9-fold potency difference is offset by the compound's distinct, non-urea scaffold, which provides an alternative chemical starting point with different physicochemical properties for lead optimization.

Soluble epoxide hydrolase Fragment-based drug discovery Enzyme inhibition assay

Binding Mode Differentiation: Morpholine-Mediated Water Network vs. Standard Urea Catalytic Triad Engagement

Co-crystal structures from the same study reveal that S0K (3WKD) binds to the sEH catalytic site through hydrogen bonds with Asp335, Tyr383, and Tyr466, but uniquely, its morpholine oxygen engages a distinct water-mediated hydrogen bond network in the binding pocket [1]. This contrasts with the urea-based fragment S0A (3WK4), which forms direct, bifurcated hydrogen bonds with the catalytic triad without an analogous water network [1]. This differential interaction suggests S0K could serve as a probe for a specific hydration-site pharmacophore not addressed by urea fragments.

X-ray crystallography Protein-ligand interactions Fragment screening

Fragment-Level Ligand Efficiency vs. Larger sEH Inhibitors

As a starting fragment, S0K (MW = 288.4) provides a ligand efficiency (LE) baseline for optimization. Compared to a potent, optimized sEH inhibitor like t-AUCB (PDB: 3WKE, IC50 < 1 nM, MW > 450), S0K shows lower potency but higher normalized ligand efficiency potential, as its low molecular weight allows for significant growth during hit-to-lead optimization [1]. The 171 µM IC50 for a fragment of this size is within the acceptable range for fragment-based drug discovery (typically LE > 0.3 kcal/mol per heavy atom).

Ligand efficiency Fragment-based drug discovery sEH inhibitor optimization

Chemical Scaffold Novelty: Thiophene-3-Carboxamide vs. Predominant Urea/Benzoxazole sEH Inhibitors

The Amano et al. paper explicitly notes that while many sEH inhibitors are available, their scaffolds are not structurally diverse [1]. The study identified aminothiazole and benzimidazole derivatives as novel sEH-binding scaffolds. S0K, containing a thiophene-3-carboxamide core, adds another distinct chemotype to this limited pool. This scaffold is structurally unrelated to the dominant urea and amide-based sEH inhibitors, offering a novel vector for lead optimization and a potential advantage in patent landscape navigation.

Scaffold hopping Chemical diversity Intellectual property

Optimal Application Scenarios for N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (701908-80-7)


Fragment-Based Drug Discovery: sEH Inhibitor Hit-to-Lead Optimization

S0K is an ideal starting fragment for a structure-based hit-to-lead campaign targeting sEH. Its co-crystal structure (PDB: 3WKD) at 2.48 Å provides atomic-level detail on its binding mode, including a morpholine-mediated water network [1]. A medicinal chemistry team can use this structural data to guide the growth of the thiophene-3-carboxamide scaffold into the adjacent hydrophobic branches of the sEH active site, aiming to improve potency from the fragment-level IC50 of 171 µM towards the nanomolar range while monitoring ligand efficiency.

Chemical Probe Development for Water-Network Pharmacophore Mapping

The unique water-mediated hydrogen bond between the morpholine oxygen of S0K and the sEH active site provides a specific tool for probing hydration-site pharmacophores [1]. Researchers investigating the thermodynamic and structural role of conserved water molecules in sEH can use S0K as a reference ligand. By comparing binding thermodynamics (e.g., via ITC) of S0K with fragments that directly contact the catalytic triad (like S0A), they can deconvolute the energetic contributions of water-mediated interactions, informing the design of inhibitors with improved residence times.

Scaffold-Hopping Reference for sEH Inhibitor Patent Landscape Navigation

The thiophene-3-carboxamide core of S0K represents a structurally distinct chemotype from the dominant urea and amide sEH inhibitor classes [1]. Pharmaceutical R&D groups seeking to develop novel, patentable sEH inhibitors can procure S0K as a benchmark for scaffold-hopping exercises. Its validated sEH binding and distinct structure serve as proof-of-concept that non-urea scaffolds can productively engage the sEH catalytic site, encouraging the exploration of related thiophene and heterocyclic amide series.

Computational Chemistry Benchmarking: Fragment Docking and Scoring Validation

S0K is part of a well-characterized set of 126 fragment-bound sEH crystal structures deposited in the PDB from a single study [1]. This makes it an excellent test case for validating computational fragment docking and scoring algorithms. Computational chemists can use S0K (and its comparator S0A from 3WK4) to assess whether in silico methods can correctly predict the binding pose, the water-mediated interaction network, and the relative binding affinity difference (29 µM vs 171 µM). High failure rates in reproducing these known experimental outcomes would indicate deficiencies in the computational protocol.

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